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Ro 31-9790 Inhibition of ADAM17: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic metalloproteinase inhibitor, **Ro 31-9790**, and its inhibitory action on A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor- α Converting Enzyme (TACE). This document consolidates quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to serve as a comprehensive resource for the scientific community.

Core Concepts: ADAM17 and its Inhibition

ADAM17 is a transmembrane protease that plays a crucial role in a process known as "ectodomain shedding," where it cleaves and releases the extracellular domains of various cell surface proteins.[1][2] This shedding mechanism is integral to numerous physiological and pathological processes, including inflammation, cancer progression, and immune regulation.[1] [3] Key substrates of ADAM17 include Tumor Necrosis Factor- α (TNF- α), L-selectin, and ligands of the Epidermal Growth Factor Receptor (EGFR), such as Transforming Growth Factor- α (TGF- α) and Amphiregulin (AREG).[1][3][4] The dysregulation of ADAM17 activity is implicated in a range of diseases, making it a significant target for therapeutic intervention.[2][5]

Ro 31-9790 is a synthetic, broad-spectrum hydroxamic acid-based inhibitor of metalloproteinases.[6][7] It has been widely used as a tool compound to study the roles of metalloproteinases, including ADAM17, in various biological systems.[8][9] Its ability to block the shedding of key substrates like L-selectin and TNF- α has been instrumental in elucidating the functions of ADAM17.[6][8]



Quantitative Data: Inhibitory Potency of Ro 31-9790

The inhibitory activity of **Ro 31-9790** against ADAM17 is typically quantified by its half-maximal inhibitory concentration (IC50). These values can vary depending on the cell type, the specific substrate being measured, and the experimental conditions. The following tables summarize the reported IC50 values for **Ro 31-9790** in inhibiting the shedding of ADAM17 substrates.

Cell Type	Substrate	IC50 (μM)	Reference
Mouse Lymphocytes	L-selectin	4.82 ± 0.75	[10]
Jurkat T cells	L-selectin	1.16 ± 0.27	[10]
Human Lymphocytes	L-selectin	0.70 ± 0.06	[10]
Human Monocytes	L-selectin	4.47 ± 1.27	[10]
Human Monocytes	TNF-α	0.38 ± 0.05	[6][10]

Table 1: IC50 values of **Ro 31-9790** for the inhibition of L-selectin and TNF- α shedding in various cell types.

It is noteworthy that **Ro 31-9790** also inhibits other matrix metalloproteinases (MMPs) with IC50 values ranging from 2 to 200 nM.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for commonly employed assays to assess the inhibitory effect of **Ro 31-9790** on ADAM17 activity.

L-selectin Shedding Assay

This assay measures the ability of **Ro 31-9790** to inhibit the phorbol myristate acetate (PMA)-induced shedding of L-selectin from the surface of lymphocytes or other immune cells.[10]

Materials:

Lymphocytes (mouse or human) or Jurkat T cells



- RPMI 1640 medium supplemented with 1% FCS (R1)[12]
- Phorbol myristate acetate (PMA)[10]
- Ro 31-9790[10]
- DMSO (vehicle control)[12]
- · Flow cytometer
- · ELISA kit for soluble L-selectin

Procedure:

- Cell Preparation: Isolate and resuspend cells at a concentration of 5 x 107 cells/ml in R1 medium.
- Incubation with Inhibitor: Pre-incubate aliquots of the cell suspension with varying concentrations of Ro 31-9790 or DMSO for a specified period.
- Stimulation of Shedding: Induce L-selectin shedding by adding a final concentration of 300 nM PMA to the cell suspensions.[12]
- Incubation: Incubate the cells for 1 hour at 37°C.[12]
- Sample Collection: Centrifuge the cell suspensions to separate the cells (pellet) from the supernatant.
- Analysis of Cell Surface L-selectin (Flow Cytometry):
 - Wash the cell pellet and stain with a fluorescently labeled anti-L-selectin antibody.
 - Analyze the cells using a flow cytometer to quantify the percentage of L-selectin positive cells.[10]
- Analysis of Soluble L-selectin (ELISA):



- Use the collected supernatant to measure the concentration of shed, soluble L-selectin using a specific ELISA kit.[10]
- · Calculation of Inhibition:
 - For lymphocytes and Jurkat T cells, 100% inhibition is defined as the level of L-selectin in untreated samples, and 0% inhibition is the level in PMA-treated samples.[10]
 - The IC50 value is the concentration of Ro 31-9790 that results in 50% inhibition of L-selectin shedding.[10]

TNF-α Shedding Assay from Human Monocytes

This assay quantifies the inhibition of lipopolysaccharide (LPS)-induced TNF- α shedding from human monocytes by **Ro 31-9790**.[10]

Materials:

- Human monocytes
- Lipopolysaccharide (LPS)[10]
- Ro 31-9790[10]
- Flow cytometer
- Antibody against cell surface TNF-α

Procedure:

- Cell Preparation: Isolate and prepare a suspension of human monocytes.
- Incubation with Inhibitor: Pre-treat the cells with a range of **Ro 31-9790** concentrations.
- Stimulation of Shedding: Stimulate the cells with LPS to induce TNF-α shedding.[10]
- Incubation: Incubate the cells for a designated time at 37°C.
- Analysis of Cell Surface TNF-α:

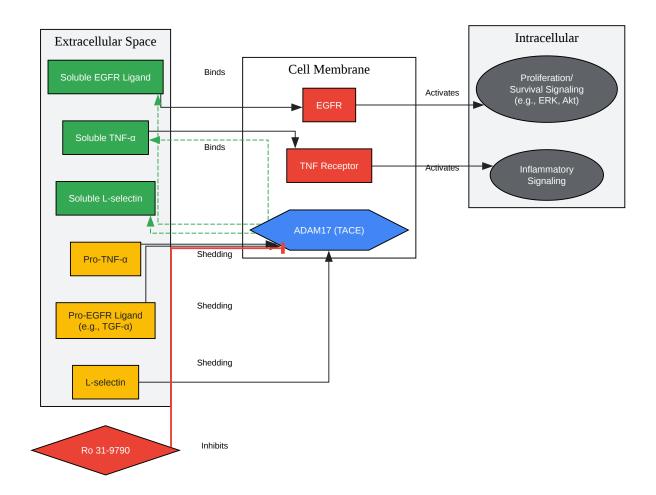


- \circ Stain the cells with a fluorescently labeled antibody that recognizes the cell surface form of TNF- α .
- Analyze the percentage of TNF-α positive cells by flow cytometry.[10]
- Calculation of Inhibition:
 - To allow for direct comparison with L-selectin shedding, 100% inhibition is defined as the percentage of TNF-α positive cells in the presence of LPS and a maximally effective dose of Ro 31-9790 (e.g., 50 μM).[10]
 - 0% inhibition is the percentage of TNF- α positive cells in the presence of LPS alone.[10]
 - The IC50 is the concentration of **Ro 31-9790** that produces 50% inhibition.[10]

Visualizing the Molecular Environment

To better understand the context of **Ro 31-9790**'s action, the following diagrams illustrate a key signaling pathway influenced by ADAM17 and a generalized experimental workflow for assessing its inhibition.

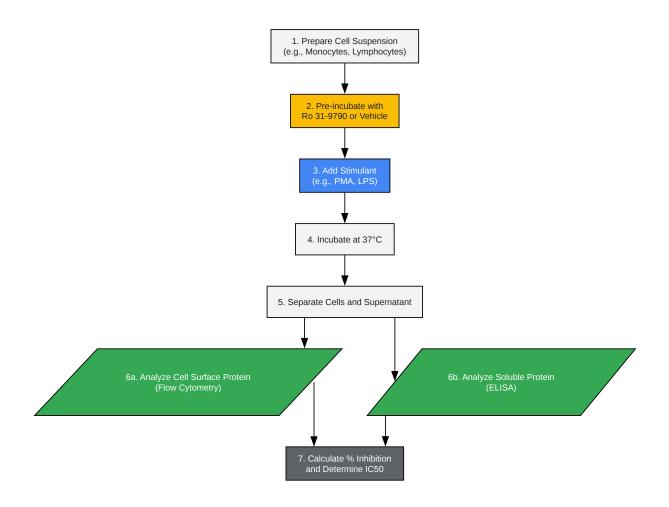




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Caption: ADAM17-mediated ectodomain shedding and its inhibition by Ro 31-9790.





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Caption: Generalized workflow for assessing ADAM17 inhibition.

Conclusion



Ro 31-9790 serves as a valuable pharmacological tool for investigating the biological roles of ADAM17. This guide provides essential quantitative data, detailed experimental protocols, and conceptual diagrams to aid researchers in designing and interpreting experiments aimed at understanding ADAM17 function and the effects of its inhibition. The provided information underscores the importance of standardized methodologies for obtaining comparable and reliable data in the field of metalloproteinase research.

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